Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H24N4O5S2 and its molecular weight is 524.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are KCa3.1 and KCa2.3 in vascular endothelial cells . These are potassium channels that play a crucial role in maintaining the membrane potential and regulating cellular processes.
Mode of Action
The compound interacts with its targets by stimulating KCa3.1 and KCa2.3, leading to an increase in acetylcholine-induced endothelium-derived hyperpolarizing factor (EDHF) -mediated vasodilation . This interaction results in potentiation of EDHF-type vasodilations .
Biochemical Pathways
The compound’s action on KCa3.1 and KCa2.3 affects the biochemical pathways involved in vasodilation. The stimulation of these channels leads to hyperpolarization of the cell membrane, which in turn causes the relaxation of vascular smooth muscle cells and vasodilation .
Pharmacokinetics
The compound has good pharmacokinetic properties . It potentiates native KCa3.1 and KCa2.3 in murine carotid endothelium with EC50 values of 225 nM and 1.6 μM for KCa3.1 and KCa2.3, respectively . This suggests that the compound has a high affinity for its targets, which could contribute to its bioavailability.
Result of Action
The result of the compound’s action is the potentiation of EDHF-type vasodilations and a decrease in blood pressure . This could have potential therapeutic applications in conditions characterized by high blood pressure or impaired vasodilation.
Properties
IUPAC Name |
ethyl 4-[4-(benzo[e][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S2/c1-2-34-25(31)28-13-15-29(16-14-28)36(32,33)19-10-7-18(8-11-19)23(30)27-24-26-22-20-6-4-3-5-17(20)9-12-21(22)35-24/h3-12H,2,13-16H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBGCNIHRUAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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